N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
説明
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as FPA-124, is a small molecule antagonist of the fibroblast growth factor receptor 1 (FGFR1). It was first synthesized in 2008 by researchers at the University of California, San Diego, and has since been the subject of numerous studies for its potential therapeutic applications in various diseases.
作用機序
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide works by binding to and inhibiting the activity of FGFR1, a receptor that plays a key role in cell growth and differentiation. By inhibiting FGFR1, this compound can prevent the growth and proliferation of cancer cells and reduce fibrosis in various organs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in various cancer models. In pulmonary fibrosis research, this compound has been shown to reduce fibrosis, improve lung function, and reduce inflammation in the lungs. In kidney disease research, this compound has been shown to reduce fibrosis and inflammation in the kidneys.
実験室実験の利点と制限
One advantage of N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is its specificity for FGFR1, which makes it a potentially safer and more effective treatment compared to other FGFR inhibitors that target multiple FGFRs. However, this compound has also been shown to have limited efficacy in certain cancer models, which may limit its potential as a therapeutic agent.
将来の方向性
There are several potential future directions for research on N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. One area of interest is the development of combination therapies that use this compound in combination with other drugs to enhance its efficacy. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in other diseases beyond cancer, pulmonary fibrosis, and kidney disease.
科学的研究の応用
N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, pulmonary fibrosis, and kidney disease. In cancer research, this compound has shown promising results as a potential treatment for breast cancer, lung cancer, and prostate cancer. In pulmonary fibrosis research, this compound has been shown to inhibit the progression of fibrosis and improve lung function. In kidney disease research, this compound has been shown to reduce fibrosis and inflammation in the kidneys.
特性
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-4-fluoroanilino]acetyl]amino]-N-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-2-16-26-24(30)21-10-6-7-11-22(21)27-23(29)17-28(19-14-12-18(25)13-15-19)33(31,32)20-8-4-3-5-9-20/h2-15H,1,16-17H2,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQNDMXTQZHZKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。